molecular formula C7H15NO B085786 4-Isopropylmorpholine CAS No. 1004-14-4

4-Isopropylmorpholine

Cat. No. B085786
CAS RN: 1004-14-4
M. Wt: 129.2 g/mol
InChI Key: XLZMWNWNBXSZKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Synthesis of 4-Isopropylmorpholine and its derivatives involves various chemical processes. The compound has been synthesized in studies aimed at exploring its pharmacological properties and potential as a building block for more complex molecules. For instance, research has demonstrated methods for synthesizing morpholine derivatives through reactions that involve specific substitutions and cyclization processes to form the desired morpholine ring structure. These synthesis pathways are crucial for producing 4-Isopropylmorpholine for further study and application in various fields of chemistry and pharmacology (Seebach & Yoshifuji, 1981).

Molecular Structure Analysis

The molecular structure of 4-Isopropylmorpholine has been studied using techniques such as X-ray diffraction and DFT calculations. These studies help in understanding the conformational stability and electronic properties of the molecule. For example, research involving DFT studies and crystal structure analysis provides insights into the optimized molecular structure, highlighting the stability of certain conformational isomers over others. Such analysis is pivotal in elucidating the chemical behavior and reactivity of 4-Isopropylmorpholine (Sun et al., 2021).

Chemical Reactions and Properties

4-Isopropylmorpholine participates in a variety of chemical reactions, illustrating its versatile chemical properties. It has been used as a substrate in light-promoted synthesis reactions, demonstrating its reactivity under specific conditions to form complex heterocyclic compounds. Such reactions are significant for expanding the utility of 4-Isopropylmorpholine in synthetic organic chemistry and for the development of new pharmaceutical agents (Liu et al., 2016).

Physical Properties Analysis

The physical properties of 4-Isopropylmorpholine, such as melting point, boiling point, and solubility, are crucial for its handling and application in various chemical processes. Studies focused on the electrochemical synthesis of related compounds provide valuable data on the conditions required for synthesizing 4-Isopropylmorpholine and its analogs, which in turn offer insights into its physical characteristics (Zuo & Qing-dong, 2001).

Chemical Properties Analysis

The chemical properties of 4-Isopropylmorpholine, including its reactivity, stability, and interactions with other molecules, are a focus of research. For instance, studies exploring the synthesis of morpholine derivatives shed light on the chemical versatility of 4-Isopropylmorpholine, highlighting its potential in the synthesis of pharmacologically active compounds. These properties are key to understanding the compound's utility in medicinal chemistry and its potential therapeutic applications (Avramova et al., 1998).

Scientific Research Applications

  • Antimicrobial Activity : Thiomorpholine derivatives, including those related to 4-Isopropylmorpholine, have been studied for their antimicrobial properties. The synthesis of these compounds and their antimicrobial effectiveness have been a subject of research, demonstrating potential in drug development for microbial infections (D. Kardile & N. Kalyane, 2010).

  • Photopolymerization : N-Isopropylmorpholine has been used to study the effects of the morpholino substituent in photoinitiated acrylate polymerization. It was found to act as a physical quencher for the triplet state of certain compounds, impacting the efficiency of polymerization processes (N. Arsu & R. S. Davidson, 1994).

  • Drug Activity and Interaction : The pharmacological properties of 2-(p-nitrophenyl)-4-isopropylmorpholine have been studied, particularly its interactions with various receptors and its impact on drug activity. This research helps in understanding the structure-activity relationship of similar compounds (M. del Tacca et al., 1975).

  • Kinase Inhibition : Studies have been conducted on morpholine derivatives as kinase inhibitors. The research focused on discovering potent non-nitrogen containing morpholine isosteres, crucial in the development of selective dual inhibitors for certain pathways in cancer treatment (H. Hobbs et al., 2019).

  • Antibiotic Modulation : Research on 4-(Phenylsulfonyl) morpholine, a derivative of 4-Isopropylmorpholine, explored its role in modulating antibiotic activity against multidrug-resistant strains of various microorganisms. This highlights its potential use in enhancing the efficacy of existing antibiotics (M. A. Oliveira et al., 2015).

  • Copolymerization Processes : The copolymerization of 3(S)-isopropylmorpholine-2,5-dione with other compounds has been investigated, showing applications in creating polymers with specific properties, such as varying glass transition temperatures (Yakai Feng et al., 2004).

  • Toxicity Studies : Toxicity studies have been conducted on compounds related to 4-Isopropylmorpholine, such as 4-Isopropyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane 1-oxide, to understand their mechanism of action and potential health risks (Eugene M. Bellet & J. Casida, 1973).

Safety And Hazards

When handling 4-Isopropylmorpholine, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Personal protective equipment should be used, and adequate ventilation should be ensured .

properties

IUPAC Name

4-propan-2-ylmorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-7(2)8-3-5-9-6-4-8/h7H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLZMWNWNBXSZKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCOCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7074951
Record name Morpholine, 4-(1-methylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7074951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Morpholine, 4-(1-methylethyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Product Name

4-Isopropylmorpholine

CAS RN

1004-14-4, 1331-24-4
Record name 4-(1-Methylethyl)morpholine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1004-14-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Morpholine, 4-(1-methylethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001004144
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Morpholine, isopropyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001331244
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1004-14-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=148209
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Morpholine, 4-(1-methylethyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Morpholine, 4-(1-methylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7074951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-propan-2-ylmorpholine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Isopropylmorpholine
Reactant of Route 2
Reactant of Route 2
4-Isopropylmorpholine
Reactant of Route 3
Reactant of Route 3
4-Isopropylmorpholine
Reactant of Route 4
Reactant of Route 4
4-Isopropylmorpholine
Reactant of Route 5
Reactant of Route 5
4-Isopropylmorpholine
Reactant of Route 6
Reactant of Route 6
4-Isopropylmorpholine

Citations

For This Compound
18
Citations
M Del Tacca, A Bertelli, L Mazzanti… - Journal of Medicinal …, 1975 - ACS Publications
… In a previous paper1 we observed that 2- (p- nitrophenyl) 4-isopropylmorpholine (V), an analog of INPEA in which the chain OCHCHN is incorporated in a morpholine ring, lost the /3-…
Number of citations: 8 pubs.acs.org
A Balsamo, B Macchia, F Macchia… - Journal of Medicinal …, 1973 - ACS Publications
In order to obtain information about the conformation-activity relationship in theß-adrenergic blocking drugs, a cyclic analog, 2-(p-nitrophenyl)-4-isopropylmorpholine, and theW-methyl, …
Number of citations: 12 pubs.acs.org
A BERTELLI, L MAZZANTI, B STACCHINI, A BALSAMO… - 1975 - pascal-francis.inist.fr
Keyword (fr) ACTIVITE BIOLOGIQUE SYMPATHOLYTIQUE RELATION STRUCTURE ACTIVITE MORPHOLINE DERIVE HETEROCYCLE OXYGENE BENZYLIQUE ALCOOL DERIVE …
Number of citations: 0 pascal-francis.inist.fr
A BALSAMO, P CROTTI, B MACCHIA, F MACCHIA… - 1973 - pascal-francis.inist.fr
Other title EFFET DE LA CONFORMATION SUR L'ACTIVITE DES MEDICAMENTS. IV. ANALOGUES CYCLIQUES DU (P-NITROPHENYL)-1 ISOPROPYL-2 AMINOETHANOL. …
Number of citations: 0 pascal-francis.inist.fr
O Benson Jr, SH Demirdji… - Journal of the …, 1991 - ACS Publications
… The peroxides also slowly fragmented irreversibly to 5,5-dimethyl-3-hydroxy-4-isopropyl-2-oxomorpholine (21) and 5,5-dimethyl-2,3-dioxo-4-isopropylmorpholine (23) in polar aprotic …
Number of citations: 31 pubs.acs.org
KH Baggaley, M Heald, RM Hindley… - Journal of Medicinal …, 1975 - ACS Publications
… In a previous paper1 we observed that 2- (p- nitrophenyl) 4-isopropylmorpholine (V), an analog of INPEA in which the chain OCHCHN is incorporated in a morpholine ring, lost the /3-…
Number of citations: 37 pubs.acs.org
A Inada, T Takahashi, K Kumagai… - Industrial & …, 2019 - ACS Publications
To develop a forward osmosis (FO) process, selection of draw solutes (DSs) is a critical factor in determining water permeability of the process. In this search for novel high-performance …
Number of citations: 22 pubs.acs.org
A Balsamo, P Crotti, A Lapucci, B Macchia… - Journal of Medicinal …, 1979 - ACS Publications
… In precedingpapers inthis series3,4 we described the synthesis and biological activity of 2-(p-nitrophenyl)-4isopropylmorpholine (7), a conformationally restrained …
Number of citations: 15 pubs.acs.org
J Segurola, NS Allen, M Edge, A McMahon… - Polymer degradation and …, 1999 - Elsevier
… Disproportionation and hydrogen atom abstraction reactions with the α-aminoalkyl radical in the cage give rise to para-methylthio-benzaldehyde and 4-isopropylmorpholine. …
Number of citations: 72 www.sciencedirect.com
JG Cannon, RJ Borgman, MA Aleem… - Journal of Medicinal …, 1973 - ACS Publications
… of the Adrenergic /3-Receptor Blocking Activity of 2-(p-Nitrophenyl)-4-isopropylmorpholine … , a cyclic analog, 2-(p-nitrophenyl)-4-isopropylmorpholine, and theW-methyl, O-methyl, and N,…
Number of citations: 17 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.